9-(2,4-dichlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(2,4-DICHLOROPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound known for its potential pharmacological properties. This compound belongs to the class of chromeno[8,7-e][1,3]oxazin-2-one derivatives, which have been studied for their anti-inflammatory and other biological activities .
Preparation Methods
The synthesis of 9-(2,4-DICHLOROPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves several steps. Typically, the synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichlorophenyl derivatives with chromeno[8,7-e][1,3]oxazin-2-one under reflux conditions can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield alcohol derivatives .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its anti-inflammatory properties and its ability to modulate biological pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of key signaling pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, the compound can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) . This inhibition is achieved through the interaction of the compound with specific molecular targets within these pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 9-(2,4-DICHLOROPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE exhibits unique properties due to its specific chemical structure. Similar compounds include:
9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: Known for its anti-inflammatory activity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Exhibits antiproliferative and antimicrobial activities.
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
These comparisons highlight the unique pharmacological potential of 9-(2,4-DICHLOROPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE, particularly in the field of anti-inflammatory research.
Properties
Molecular Formula |
C18H13Cl2NO3 |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
9-(2,4-dichlorophenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C18H13Cl2NO3/c1-10-6-17(22)24-18-12(10)3-5-16-13(18)8-21(9-23-16)15-4-2-11(19)7-14(15)20/h2-7H,8-9H2,1H3 |
InChI Key |
YHEAVHNVTKELKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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